N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23(19-10-12-20(13-11-19)27-15-4-5-16-27)25-14-17-28-24(31)29(21-6-2-1-3-7-21)22(26-28)18-8-9-18/h1-7,10-13,15-16,18H,8-9,14,17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUNKMGKOVAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Compound Overview
Chemical Structure:
The compound features a triazole ring, which is known for its versatility in biological applications. The presence of the cyclopropyl group and the pyrrole moiety contributes to its potential biological activity.
Molecular Formula: CHNO
Molecular Weight: 338.4 g/mol
Biological Activities
The biological activities of this compound can be categorized based on its structural components, particularly the 1,2,4-triazole nucleus.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A review highlighted that various triazole derivatives demonstrate activity against a range of pathogens including bacteria and fungi. The compound's structure suggests it may inhibit key enzymes involved in microbial metabolism or cell wall synthesis .
Anticancer Properties
The triazole ring's ability to interact with biological targets makes it a candidate for anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as interfering with DNA synthesis and repair processes .
Antiinflammatory Effects
Compounds with the triazole structure have also been reported to exhibit anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the compound's structure can enhance or diminish its biological activity. Key observations include:
- Cyclopropyl Group: This moiety contributes to the rigidity of the molecule, potentially enhancing binding affinity to biological targets.
- Pyrrole Moiety: The presence of pyrrole has been associated with increased bioactivity in similar compounds, possibly due to its electron-donating properties which can facilitate interactions with receptors or enzymes.
Case Study 1: Antibacterial Activity
In a study evaluating various triazole derivatives, compounds structurally similar to this compound showed promising antibacterial activity against drug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics like vancomycin .
Case Study 2: Anticancer Screening
A series of derivatives were synthesized and screened for anticancer activity against various cancer cell lines. Compounds featuring the triazole ring demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Scientific Research Applications
The compound N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic molecule notable for its potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its applications based on current research findings and insights.
Structure and Composition
The compound features several significant structural elements:
- Triazole Ring : Known for its aromatic properties and potential for hydrogen bonding.
- Cyclopropyl Group : Contributes to the molecule's rigidity and lipophilicity.
- Phenyl Group : Influences hydrophobicity and participates in pi-pi interactions.
- Amide Bond : Provides stability and potential for hydrogen bonding.
- Pyrrole Ring : Adds unique electronic properties to the molecule.
Pharmaceutical Development
The compound has shown potential in drug development due to its unique structural features that may contribute to pharmacological activities. Research indicates that derivatives of triazole compounds often exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific structure of this compound may enhance its efficacy in targeting specific biological pathways.
Case Study: Anticancer Activity
A study exploring triazole derivatives revealed that modifications to the triazole ring can lead to enhanced cytotoxicity against cancer cell lines. The presence of the cyclopropyl and phenyl groups may further influence the compound's interaction with biological targets, enhancing its therapeutic potential.
Material Science
In material science, compounds similar to this compound are being explored for their use in creating advanced materials with specific properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has indicated that integrating triazole-based compounds into polymer matrices can improve the thermal and mechanical properties of the resulting materials. This application is particularly relevant in industries requiring durable materials, such as aerospace and automotive sectors.
Agricultural Chemistry
The compound's biological activity suggests potential applications in agricultural chemistry as a pesticide or fungicide. The triazole structure is known for its efficacy against various plant pathogens.
Case Study: Fungicidal Properties
Field trials have demonstrated that triazole derivatives can effectively control fungal diseases in crops, leading to improved yields. The specific structural modifications of this compound may enhance its effectiveness against resistant fungal strains.
Summary of Findings
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Pharmaceutical | Anticancer, antibacterial properties | Studies on triazole derivatives' cytotoxicity |
| Material Science | Enhanced thermal/mechanical properties | Research on polymer composites with triazoles |
| Agricultural Chemistry | Effective against plant pathogens | Field trials on fungicidal efficacy |
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates. This reactivity is leveraged to modify the compound’s solubility or introduce new functional groups.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 4-(1H-Pyrrol-1-yl)benzoic acid + Amine | ~75% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sodium carboxylate + Amine | ~82% |
Triazole Ring Reactions
The 1,2,4-triazole core participates in alkylation, acylation, and cycloaddition reactions. The N1 position is most nucleophilic due to electron-donating effects from the cyclopropyl and phenyl groups.
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.
-
Acylation : Treating with acetyl chloride in pyridine yields N-acetyl-triazoles.
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methyl-triazole derivative | 68% | |
| 1,3-Dipolar Cycloaddition | Diazoacetate, Cu(OTf)₂, RT | Pyrazole-fused hybrid | 85% |
Pyrrole Substituent Reactivity
The electron-rich pyrrole ring undergoes electrophilic substitution, favoring functionalization at the α-positions.
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-pyrrole derivative | 55% | |
| Sulfonation | SO₃/DMF, 50°C, 4h | Pyrrole-sulfonic acid | 62% |
Oxidation and Reduction Reactions
-
Oxidation : The triazole’s keto group (C5=O) is resistant to further oxidation, but the ethyl linker may oxidize to a carboxylic acid under strong conditions (KMnO₄/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole’s C=N bonds, forming dihydrotriazole intermediates.
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ethyl Linker Oxidation | KMnO₄, H₂SO₄, 100°C, 3h | Carboxylic acid derivative | 48% | |
| Triazole Reduction | H₂ (1 atm), Pd/C, EtOH, 24h | Dihydrotriazole | 73% |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazole core, followed by coupling with benzamide precursors. For example, similar triazole-containing analogs are synthesized via:
- Step 1: Cyclocondensation of 3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole with ethylenediamine derivatives.
- Step 2: Amide coupling using reagents like EDCI/HOBt to attach the 4-(1H-pyrrol-1-yl)benzamide moiety. Critical parameters include temperature control (60–80°C for cyclocondensation), solvent choice (DMF or THF for coupling), and catalyst selection (e.g., pyridine for acid scavenging). Yield optimization requires purification via column chromatography and recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups and regiochemistry (e.g., pyrrole proton signals at δ 6.5–7.0 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal diffraction with SHELXL refinement resolves absolute configuration and anisotropic displacement parameters. For example, data-to-parameter ratios > 10:1 ensure reliable refinement, as seen in related pyrazole derivatives .
Q. What are the known physicochemical properties critical for handling in biological assays?
Key properties include:
- pKa: Determined via potentiometric titration in non-aqueous solvents (e.g., tert-butyl alcohol or DMF) using tetrabutylammonium hydroxide. Triazolone analogs show pKa values between 8.2–9.5, influencing solubility in physiological buffers .
- Solubility: Assessed via HPLC or nephelometry in PBS (pH 7.4) and DMSO. Structural modifications (e.g., cyclopropyl groups) may enhance lipid solubility.
- Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C for similar triazoles).
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to address low intermediate stability?
- Design of Experiments (DoE): Systematic variation of reaction time, temperature, and solvent polarity (e.g., using JMP or Minitab) identifies optimal conditions. For instance, reducing reaction time from 24h to 12h in THF improves intermediate stability by 30% .
- In-line Analytics: ReactIR or PAT tools monitor reaction progress in real time, minimizing degradation.
- Protecting Groups: Use of tert-butoxycarbonyl (Boc) groups during amine coupling prevents unwanted side reactions .
Q. How can contradictions between computational modeling and experimental data in structural analysis be resolved?
- Cross-Validation: Compare DFT-calculated bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions.
- Refinement Tools: SHELXL’s TWIN and BASF commands address twinning or disorder in crystallographic data. For example, a BASF value of 0.3–0.5 indicates partial twinning .
- Software Integration: WinGX/ORTEP visualizes anisotropic displacement ellipsoids to detect thermal motion artifacts .
Q. What strategies validate target engagement in enzyme inhibition studies given structural similarities to related compounds?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to confirm direct interaction with target enzymes (e.g., kinases).
- X-ray Co-Crystallization: Resolve binding modes of the compound-enzyme complex, highlighting key interactions (e.g., hydrogen bonds with catalytic lysine residues).
- Structure-Activity Relationship (SAR): Compare inhibitory activity against analogs with modified triazole/pyrrole substituents to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
